2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)-
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Overview
Description
BFE-55 is derivative of befunolol (a beta-adrenergic partial agonist). BFE-55 interacts with only the high affinity sites in beta-adrenoceptors
Scientific Research Applications
Selective Deblocking in Organic Synthesis
Propargyloxycarbonyl chloride, a related compound, is used in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating the potential for selective deblocking in organic synthesis (Ramesh, Bhat, & Chandrasekaran, 2005).
Cardioselective Beta-Adrenergic Blocking Agents
A study on a series of 1-amino-3-aryloxy-2-propanols, which are structurally similar, showed that they can be synthesized and examined for cardioselective beta-blockade, indicating potential applications in cardiovascular therapeutics (Hoefle et al., 1975).
Hydrogen Bonding and Polymorphism Studies
Research on amino alcohols like 3-amino-1-propanol and 2-amino-1-butanol, which share functional group similarities, has contributed to understanding hydrogen bonding and polymorphism in compounds (Podjed & Modec, 2022).
Chromatographic Separation Techniques
Investigations into β-adrenergic blocking agents, which have a similar structure, have been used to develop chromatographic separation techniques. This can be valuable in the purification and analysis of complex mixtures in pharmaceuticals (Lv et al., 2018).
Synthesis and Characterization of Related Compounds
Studies on the synthesis and characterization of related amino alcohol compounds, such as oxazolines and benzofurans, provide insights into the chemical properties and potential applications of similar compounds in various fields including material science and pharmaceuticals (Button & Gossage, 2003).
Properties
CAS No. |
21151-91-7 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(1-benzofuran-7-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H19NO3/c1-10(2)15-8-12(16)9-18-13-5-3-4-11-6-7-17-14(11)13/h3-7,10,12,15-16H,8-9H2,1-2H3 |
InChI Key |
JSBPDRDKVNCRIK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC=C2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BFE-55; BFE55; BFE 55. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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